3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines phenyl, piperidinyl, and pyrazolo[3,4-d]pyrimidin-4-amine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenoxyphenyl group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the piperidinyl moiety: This can be done through reductive amination or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 7-methylpyrimido[4,5-d]pyrimidin-4-amine
- ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile
Uniqueness
3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Compared to similar compounds, it may offer distinct advantages in terms of selectivity, potency, and pharmacokinetic properties.
Properties
Molecular Formula |
C34H36N6O3 |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
tert-butyl N-[1-[(3R)-1-benzylpiperidin-3-yl]-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C34H36N6O3/c1-34(2,3)43-33(41)37-31-29-30(25-16-18-28(19-17-25)42-27-14-8-5-9-15-27)38-40(32(29)36-23-35-31)26-13-10-20-39(22-26)21-24-11-6-4-7-12-24/h4-9,11-12,14-19,23,26H,10,13,20-22H2,1-3H3,(H,35,36,37,41)/t26-/m1/s1 |
InChI Key |
NMGZKXYOINDQBA-AREMUKBSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=C2C(=NN(C2=NC=N1)[C@@H]3CCCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=NN(C2=NC=N1)C3CCCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
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